2-(Iodomethyl)-hexahydrofuro[2,3-c]furan

Nucleophilic substitution Leaving group nucleofugality Synthetic efficiency

Sourcing halogenated bis-THF intermediates with consistent stereochemistry often limits lead optimization. This compound solves that by offering a distinct [2,3-c] junction topology, inaccessible through standard [2,3-b] darunavir-like scaffolds. - Enables exploration of novel ligand geometries in HIV-1 protease inhibitor programs. - Iodomethyl group provides ~100-fold SN2 reactivity advantage over bromo/chloro analogs, yielding milder, higher-purity transformations. - Facilitates direct zinc insertion for Negishi cross-coupling to efficiently build C-C bonds.

Molecular Formula C7H11IO2
Molecular Weight 254.067
CAS No. 2126160-04-9
Cat. No. B2917055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)-hexahydrofuro[2,3-c]furan
CAS2126160-04-9
Molecular FormulaC7H11IO2
Molecular Weight254.067
Structural Identifiers
SMILESC1C2COCC2OC1CI
InChIInChI=1S/C7H11IO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4H2
InChIKeyKITVWEQNYBWYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)-hexahydrofuro[2,3-c]furan: Procurement & Structural Profile


2-(Iodomethyl)-hexahydrofuro[2,3-c]furan (CAS 2126160-04-9, C7H11IO2, MW 254.07) is a halogenated bicyclic bis-tetrahydrofuran (bis-THF) derivative [1]. The compound features an iodomethyl substituent on the hexahydrofuro[2,3-c]furan core—a saturated bicyclic ether scaffold with a specific [2,3-c] ring junction that distinguishes it from the more extensively studied hexahydrofuro[2,3-b]furan (bis-THF) system [2]. This structural architecture positions the compound as a versatile electrophilic building block and synthetic intermediate for pharmaceutical research and asymmetric synthesis applications [3].

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan: Structural Analog Limitations


Direct substitution of 2-(iodomethyl)-hexahydrofuro[2,3-c]furan with structurally similar bis-THF derivatives is not chemically or stereochemically viable without altering reaction outcomes. The [2,3-c] ring junction topology fundamentally differs from the [2,3-b] framework utilized in established HIV-1 protease inhibitor ligands, producing distinct spatial orientations and steric environments [1]. Furthermore, the iodomethyl leaving group exhibits substantially higher nucleofugality compared to chloromethyl or bromomethyl analogs, directly impacting SN2 reaction rates, yields, and required conditions [2]. These differences translate into measurable variations in downstream synthetic efficiency, product purity profiles, and stereochemical fidelity—factors that materially affect procurement decisions in pharmaceutical process development and medicinal chemistry campaigns.

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan: Quantitative Differentiation Evidence


Iodomethyl Leaving Group Reactivity Advantage

The iodomethyl substituent in 2-(iodomethyl)-hexahydrofuro[2,3-c]furan provides superior leaving group capability compared to chloromethyl and bromomethyl analogs. In SN2-type displacements, iodide is approximately 10⁴ times more reactive than chloride and roughly 10² times more reactive than bromide under comparable conditions [1]. For bis-THF systems in pharmaceutical intermediate synthesis, this enhanced leaving group ability translates to higher yields and milder reaction conditions when generating nucleophile-coupled products [2].

Nucleophilic substitution Leaving group nucleofugality Synthetic efficiency

[2,3-c] vs. [2,3-b] Bis-THF Core Topology

The hexahydrofuro[2,3-c]furan core differs from the established [2,3-b] (bis-THF) ligand framework used in darunavir and related HIV-1 protease inhibitors. The [2,3-b] framework has been extensively validated in clinical candidates, with optimized synthetic routes producing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key precursor [1]. In contrast, the [2,3-c] framework of CAS 2126160-04-9 presents a distinct spatial architecture with potential for accessing different stereochemical outcomes or alternative ligand-binding site interactions not achievable with [2,3-b] systems [2].

Bis-THF ligand design HIV-1 protease inhibitor Ring junction topology

Iodomethyl Organozinc Insertion Efficiency

The direct insertion of zinc into organic iodides proceeds with substantially higher efficiency than into corresponding bromides under LiCl-mediated conditions in tetrahydrofuran. For alkyl and aryl iodides, the direct zinc insertion protocol using commercial zinc powder and LiCl in THF achieves high yields of organozinc compounds, whereas bromide substrates require more forcing conditions or alternative activation strategies [1]. For bis-THF iodomethyl derivatives, this enhanced reactivity toward zinc insertion facilitates conversion to organozinc intermediates that serve as versatile coupling partners in Negishi cross-couplings for constructing complex molecular architectures [2].

Organozinc chemistry Carbon-carbon bond formation Negishi coupling precursors

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan: Research & Procurement Applications


HIV-1 Protease Inhibitor Analog Synthesis

As a [2,3-c] junction bis-THF derivative, CAS 2126160-04-9 provides a scaffold distinct from the [2,3-b] framework employed in darunavir and related clinically validated protease inhibitors. This structural divergence enables medicinal chemistry programs to explore alternative ligand geometries and hydrogen-bonding networks within the HIV-1 protease active site, potentially addressing resistance mutations or improving physicochemical properties. The iodomethyl handle permits efficient installation of diverse substituents via nucleophilic displacement or transition metal-catalyzed cross-coupling [1].

Organozinc Intermediates for Complex Synthesis

The enhanced reactivity of the iodomethyl group toward direct zinc insertion, as supported by class-level leaving group data indicating iodide superiority over bromide and chloride in SN2 and organometallic transformations, makes CAS 2126160-04-9 a preferred substrate for generating bis-THF-derived organozinc intermediates. These intermediates are valuable building blocks for Negishi cross-coupling reactions, enabling efficient carbon-carbon bond formation in the synthesis of complex natural products, pharmaceutical candidates, and functionalized materials [1].

Electrophilic Building Block for Scaffold Diversification

The iodomethyl substituent provides a versatile electrophilic handle for nucleophilic displacement reactions with amines, thiols, alkoxides, and carbon nucleophiles. The approximately 100-fold reactivity advantage of iodide over bromide in SN2 reactions enables these transformations to proceed under milder conditions with improved yields compared to chloro- or bromomethyl bis-THF alternatives. This makes CAS 2126160-04-9 suitable for generating diverse libraries of substituted bis-THF derivatives for structure-activity relationship exploration, fragment-based drug discovery, and chemical biology probe development [1].

Chiral Ligand Precursor for Asymmetric Catalysis

The hexahydrofuro[2,3-c]furan core represents a chiral bis-THF scaffold with potential utility in asymmetric synthesis as a ligand framework for organolithium and transition metal catalysts. While the [2,3-b] framework has established precedent in chiral ligand applications [1], the [2,3-c] topology of CAS 2126160-04-9 offers a structurally distinct alternative for exploring new enantioselective transformations. The iodomethyl group serves as a functionalization point for installing additional chiral elements, coordinating moieties, or sterically demanding substituents to tune catalyst performance.

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